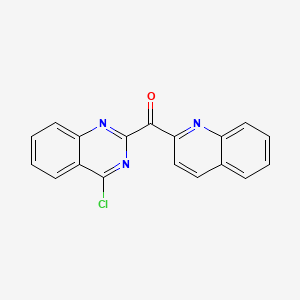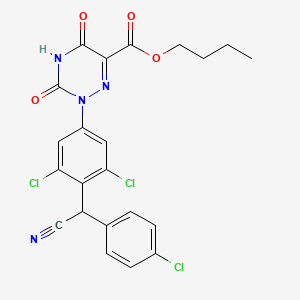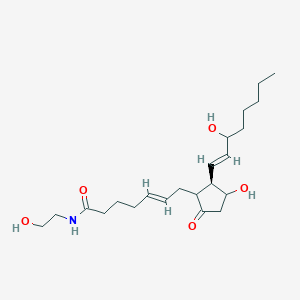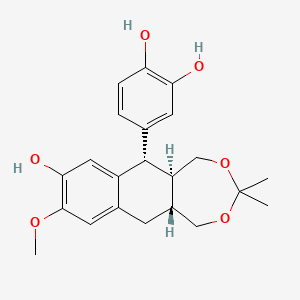
8S-Cabergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
European pharmacopoeial impurities A, B, C, and D of cabergoline were synthesized using Ergocryptine as a starting material . The synthesis was accomplished via two approaches, different in length and stereochemical outcome .Molecular Structure Analysis
The molecular formula of 8S-Cabergoline is C26H37N5O2 . It contains a urea moiety and an amide group which are sensitive to degradation by hydrolysis as well as an alkene bond that is susceptible to oxidation .Chemical Reactions Analysis
Cabergoline was found to be highly sensitive to all studied conditions except thermal degradation with the production of three major degradation products . These were isolated and identified using IR and MS analyses .Physical And Chemical Properties Analysis
The molecular weight of 8S-Cabergoline is 451.6 . It has a melting point of 78-83°C . It is soluble in Chloroform and Methanol . It appears as an off-white solid .Scientific Research Applications
Dopaminergic Mechanism and Prolactin Suppression
Cabergoline's primary mechanism involves acting as a long-acting dopamine agonist with a high affinity for D2 receptors, effectively suppressing prolactin secretion. This action restores gonadal function in conditions like hyperprolactinemic amenorrhea, showcasing its superiority over other treatments like bromocriptine in terms of effectiveness and patient tolerance (Webster et al., 1994), (Verhelst et al., 1999).
Application in Neurological Disorders
Studies have explored Cabergoline's potential in treating neurological conditions like Parkinson's disease and restless legs syndrome. Its long half-life and specificity to D2 receptors make it a favorable option in managing these disorders, offering significant improvements in patient outcomes (Hutton et al., 1996), (Zucconi et al., 2003).
Impact on Tumor Management
Cabergoline demonstrates effectiveness in reducing tumor size, particularly in prolactin-secreting macroadenomas. Its ability to normalize prolactin levels and induce tumor shrinkage highlights its potential as a therapeutic option in managing prolactinomas and other related conditions (Biller et al., 1996).
Reproductive Health
The application of Cabergoline extends into reproductive health, where it enhances gonadal function and fertility in patients with hyperprolactinemia. Its efficacy in improving seminal fluid parameters and sexual function in males with prolactinoma underscores its role in addressing reproductive disorders (De Rosa et al., 1998).
Psychological Well-being
Emerging research indicates Cabergoline's antidepressant-like properties, suggesting its role in enhancing brain-derived neurotrophic factor signaling and potentially improving mental health outcomes (Chiba et al., 2010).
Safety Profile and Tolerability
Despite concerns regarding fibrotic adverse reactions, studies have shown that Cabergoline, when used in the treatment of hyperprolactinemia and acromegaly, does not significantly increase the risk of such events. This finding supports its safety profile in long-term therapeutic applications (Lafeber et al., 2010).
Mechanism of Action
Target of Action
8S-Cabergoline primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of prolactin secretion from the anterior pituitary gland . By acting on these receptors, 8S-Cabergoline effectively suppresses prolactin secretion, which can restore gonadal function in conditions like hyperprolactinemic amenorrhea.
Mode of Action
8S-Cabergoline acts as a long-acting dopamine agonist . It binds to the dopamine D2 receptors, which are functionally linked to G proteins Giα . This binding suppresses the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cAMP concentrations . This interaction results in the suppression of high intrinsic secretory activity, prolactin gene expression, and lactotroph proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 8S-Cabergoline is the dopamine signaling pathway . By acting as an agonist at the dopamine D2 receptors, 8S-Cabergoline inhibits the release of prolactin from the pituitary gland. This action effectively lowers prolactin levels, impacting the downstream effects related to prolactin’s role in the body, such as lactation and reproductive health.
Pharmacokinetics
The absolute bioavailability of Cabergoline is unknown . More research is needed to fully understand the pharmacokinetic properties of 8S-Cabergoline.
Result of Action
The molecular and cellular effects of 8S-Cabergoline’s action primarily involve the suppression of prolactin secretion from the pituitary gland . This leads to a decrease in prolactin levels in the body, which can have various effects depending on the individual’s health condition. For example, in patients with hyperprolactinemia, this can lead to the restoration of normal menstrual cycles and fertility. Additionally, recent studies suggest that 8S-Cabergoline may have anti-tumor effects, potentially suppressing tumor cell proliferation and inducing cell death .
Safety and Hazards
properties
IUPAC Name |
(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-XKCSPQBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)


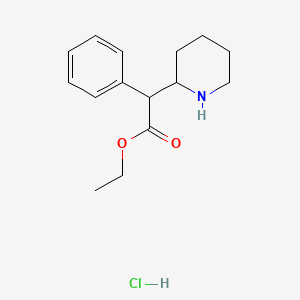

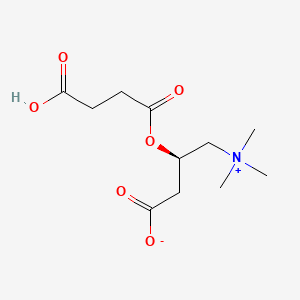
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
